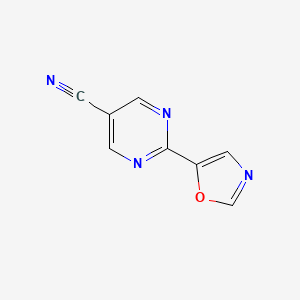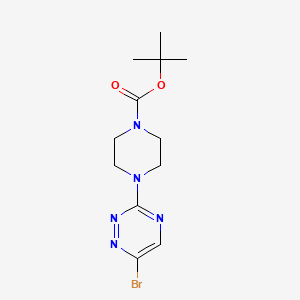
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a thiophene ring at the 4-position. The presence of both nitrogen and sulfur heteroatoms in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-methylpyrrolidine with thiophene-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine has found applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-2-one
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-ol
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-carboxylic acid
Comparison: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is unique due to the presence of both a thiophene ring and a pyrrolidine ring with an amine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness .
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
1-methyl-4-thiophen-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3 |
InChI Key |
JSGCZXVHBCJWCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)

![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)

![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)








